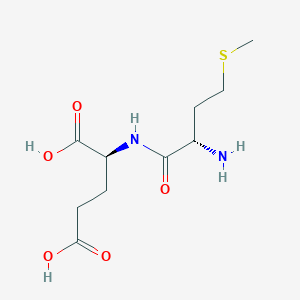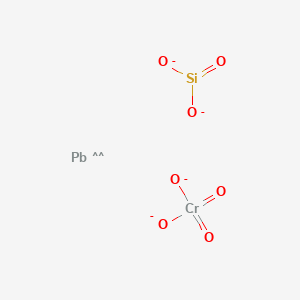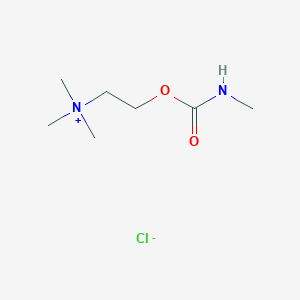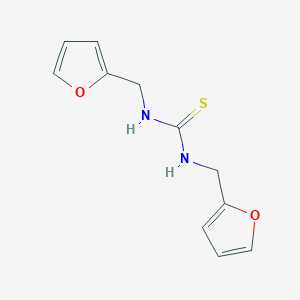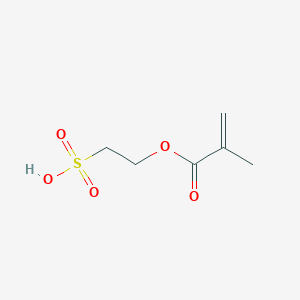
2-磺基乙基甲基丙烯酸酯
描述
2-Sulfoethyl methacrylate (2-SEM) is a water-soluble monomer used to introduce polar sites into polymer chains and confer shear stability to aqueous polymer dispersions . It has a molecular formula of C6H10O5S .
Synthesis Analysis
The synthesis of 2-Sulfoethyl methacrylate involves atom transfer radical polymerization (ATRP). For instance, gold nanoparticles with a disulfide initiator were polymerized with sulfoethyl methacrylate by ATRP to decorate the particles with an anionic corona . Another method involves the RAFT polymerization of 2-(methylthio)ethyl methacrylate and subsequent oxidation to sulfoxide .
Molecular Structure Analysis
The molecular structure of 2-Sulfoethyl methacrylate consists of a methacrylate group attached to a sulfoethyl group. It has a molecular weight of 194.21 .
Chemical Reactions Analysis
The degradation of random copolymers of methyl methacrylate (MMA) and 2-sulfoethyl methacracylate (2-SEM) has been described in literature . The thermal degradation behaviors of these polymers have been studied using thermogravimetry .
Physical And Chemical Properties Analysis
2-Sulfoethyl methacrylate has a density of 1.3±0.1 g/cm³ and a refractive index of 1.487 . It also has a molar refractivity of 41.6±0.4 cm³ .
科学研究应用
Biomedical Applications
SEMA is utilized in the biomedical field for its biocompatibility and ability to form hydrogels. These hydrogels can be used for tissue engineering , serving as scaffolds that support cell growth and tissue formation . Additionally, SEMA-based polymers are employed in ophthalmologic devices such as contact lenses and intraocular lenses due to their transparency and comfort .
Drug Delivery Systems
In the realm of nanomedicine , SEMA is used to create anionic corona on gold nanoparticles for anti-cancer therapy . The anionic nature of SEMA allows for the layer-by-layer assembly of therapeutic agents, enhancing the targeted delivery and efficacy of cancer treatments.
Polymer Science
SEMA is a water-soluble monomer that introduces polar sites into polymer chains. This property is crucial for creating polymers with shear stability in aqueous dispersions, which is essential for various industrial applications . It also plays a role in the manufacture of substances with specific properties required in materials engineering .
Analytical Chemistry
In analytical chemistry, SEMA-based copolymers are used for their acidic properties and ability to form stable complexes with various analytes. This makes them suitable for use as reagents in complexometric titrations and other analytical procedures .
Materials Engineering
SEMA contributes to the field of materials engineering by providing a means to modify surface properties of materials. It is used to create coatings that can improve the adhesion , corrosion resistance , and biocompatibility of materials used in various engineering applications .
Nanotechnology
The role of SEMA in nanotechnology is significant, particularly in the fabrication of nanocomposites . Its ability to polymerize and form dense layers on surfaces is exploited to modify the surface chemistry of nanoparticles, which can be used in sensors , catalysts , and electronic devices .
Environmental Science
SEMA finds applications in environmental science where it is used in the preparation of membranes for water purification. Its sulfonic acid groups bind with contaminants, aiding in their removal from water sources .
Agricultural Research
Although direct applications of SEMA in agricultural research are not extensively documented, its polymer derivatives could be explored for controlled release fertilizers or pesticide delivery systems . The hydrophilic nature of SEMA-based polymers could potentially enhance the efficiency of water-soluble agrochemicals .
安全和危害
未来方向
作用机制
Target of Action
2-Sulfoethyl methacrylate (2-SEM) is a water-soluble monomer that is primarily used to introduce polar sites into polymer chains and confer shear stability to aqueous polymer dispersions . Its primary targets are the surfaces of various materials, including gold nanoparticles (AuNPs), where it forms a dense polymer layer .
Mode of Action
The compound’s mode of action involves the formation of a dense polymer layer on the surface of its targets. This is achieved through a process known as Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) . In this process, 2-SEM is polymerized with a disulfide initiator to decorate the particles with an anionic corona . This anionic corona can then be layered with other substances, such as branched polyethyeleneimine (PEI) and siRNA, by electrostatic interaction .
Biochemical Pathways
The biochemical pathways affected by 2-SEM are primarily related to the formation and stabilization of polymer dispersions . The compound’s highly reactive vinyl group and sulfonic acid group contribute to its ability to form stable emulsions in low concentrations .
Pharmacokinetics
Its use in biomedical applications suggests that it has suitable bioavailability and biocompatibility .
Result of Action
The result of 2-SEM’s action is the formation of a dense, stable polymer layer on the surface of its targets . In the context of biomedical applications, this can enhance the efficacy of therapeutics delivered via nanoparticulate carriers . For instance, AuNPs decorated with an anionic corona of 2-SEM have shown higher degrees of apoptosis and suppression of oncogene expression in a siRNA dose-dependent manner .
Action Environment
The action of 2-SEM can be influenced by various environmental factors. For instance, the efficiency of the SI-ATRP process can be affected by the presence of oxygen, which can act as a radical trap . Additionally, the compound’s stability and efficacy can be influenced by the pH and ionic strength of the solution . It’s also important to note that 2-SEM can cause severe skin burns and eye damage, and may cause an allergic skin reaction , indicating the need for appropriate safety measures when handling this compound.
属性
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5S/c1-5(2)6(7)11-3-4-12(8,9)10/h1,3-4H2,2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAMZQXXPOLCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29382-27-2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29382-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6044775 | |
| Record name | 2-[(2-Methylacryloyl)oxy]ethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
10595-80-9 | |
| Record name | Sulfoethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10595-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Sulfoethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-sulfoethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[(2-Methylacryloyl)oxy]ethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulphoethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-SULFOETHYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N73M5PV49L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

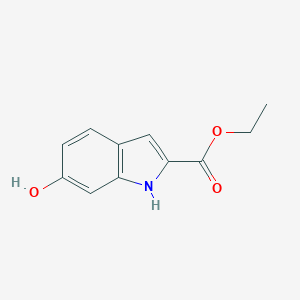
![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)
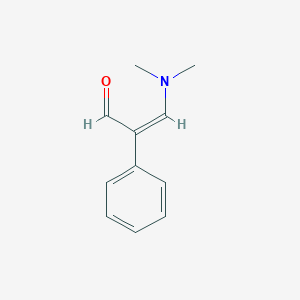
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)

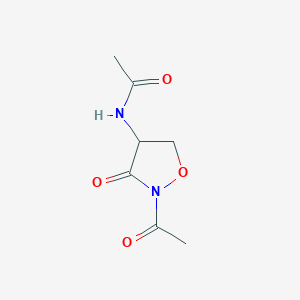
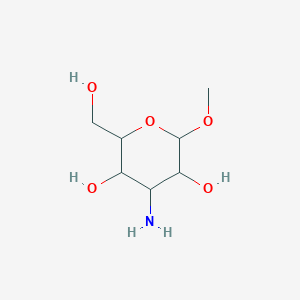
![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)
